molecular formula C24H22F2NNaO4 B13860666 sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate

sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate

Cat. No.: B13860666
M. Wt: 449.4 g/mol
InChI Key: KZJBZXOASLIQKH-HZLAGBECSA-M
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Description

Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple fluorine atoms and hydroxyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate involves several steps, typically starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Fluoroanilino Intermediate: This step involves the reaction of aniline with fluorinating agents under controlled conditions to introduce the fluorine atoms.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This is typically done using catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert hydroxyl groups to hydrogen atoms.

    Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to its combination of fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22F2NNaO4

Molecular Weight

449.4 g/mol

IUPAC Name

sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate

InChI

InChI=1S/C24H23F2NO4.Na/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19;/h1-12,21-23,27-29H,13-14H2,(H,30,31);/q;+1/p-1/t21-,22+,23-;/m1./s1

InChI Key

KZJBZXOASLIQKH-HZLAGBECSA-M

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)[O-])NC3=CC=C(C=C3)F)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)[O-])NC3=CC=C(C=C3)F)O.[Na+]

Origin of Product

United States

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